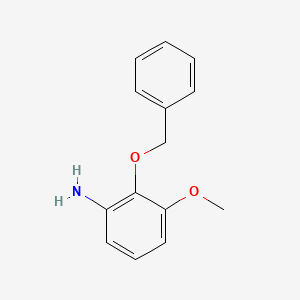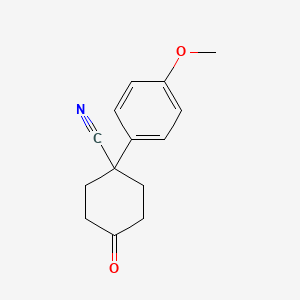
4-(methoxycarbonyl)-1-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methoxycarbonyl)-1-naphthoic acid is an organic compound derived from naphthalene. It is characterized by the presence of two carboxylic acid groups at the 1 and 4 positions of the naphthalene ring, with one of these groups being esterified with a methyl group. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
4-(methoxycarbonyl)-1-naphthoic acid can be synthesized through the esterification of naphthalene-1,4-dicarboxylic acid. One common method involves the reaction of naphthalene-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of naphthalene-1,4-dicarboxylic acid monomethyl ester often involves the oxidation of 1,4-dimethylnaphthalene using a cobalt-manganese-bromine catalyst system. This process is conducted under controlled temperature and pressure conditions to achieve high yields of the desired ester.
化学反応の分析
Types of Reactions
4-(methoxycarbonyl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form naphthalene-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Naphthalene-1,4-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
4-(methoxycarbonyl)-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of naphthalene-1,4-dicarboxylic acid monomethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Naphthalene-2,6-dicarboxylic acid monomethyl ester: Similar structure but with carboxylic acid groups at the 2 and 6 positions.
Naphthalene-1,4-dicarboxylic acid dimethyl ester: Both carboxylic acid groups are esterified with methyl groups.
Uniqueness
4-(methoxycarbonyl)-1-naphthoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an ester and a free carboxylic acid group allows for a diverse range of chemical transformations and applications in various fields.
特性
IUPAC Name |
4-methoxycarbonylnaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)11-7-6-10(12(14)15)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDWUIWEVRLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile](/img/structure/B7904173.png)


![[2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)

![6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B7904193.png)








